



Application Notes: A 83-01 in Directed Differentiation of iPSCs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	A 83-01 sodium	
Cat. No.:	B8088051	Get Quote

Introduction

A 83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors ALK4, ALK5, and ALK7.[1] These receptors are crucial components of the TGF-β/Activin/Nodal signaling pathway, which plays a pivotal role in regulating pluripotency and directing cell fate decisions during embryonic development and in vitro differentiation of pluripotent stem cells. By inhibiting this pathway, A 83-01 effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby influencing lineage specification. This targeted inhibition makes A 83-01 an invaluable tool for researchers and drug development professionals working with induced pluripotent stem cells (iPSCs), enabling more precise control over directed differentiation into various somatic cell types.

Mechanism of Action

The TGF-β/Activin/Nodal signaling pathway is fundamental in maintaining the pluripotent state of iPSCs and is one of the first pathways manipulated to initiate differentiation. Ligands such as Activin A and Nodal bind to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptors (ALK4/5/7), which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in lineage commitment, particularly towards definitive endoderm and mesoderm.[2]



A 83-01 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, preventing their activation and the subsequent phosphorylation of SMAD2/3. This blockade effectively silences the downstream signaling cascade, thereby inhibiting differentiation towards endodermal and mesodermal lineages and promoting differentiation towards ectodermal fates, such as neural lineages.[2]

Applications in iPSC Differentiation

A 83-01 is utilized in a variety of directed differentiation protocols, often in combination with other small molecules that target other key signaling pathways (e.g., Wnt, FGF, BMP). Its primary roles include:

- Neural Induction: Inhibition of the TGF-β pathway by A 83-01, often in conjunction with BMP signaling inhibition (e.g., using Noggin or LDN193189), is a cornerstone of many neural induction protocols. This "dual SMAD inhibition" efficiently directs iPSCs towards a neural ectoderm fate, forming the foundation for generating various neuronal and glial subtypes.[3]
- Cardiomyocyte Differentiation: While the role of TGF-β signaling in cardiac differentiation is complex and stage-specific, A 83-01 can be used at specific time points to modulate lineage decisions and improve the efficiency of cardiomyocyte generation.
- Endothelial Cell Differentiation and Expansion: A 83-01 is used to promote the differentiation and expansion of endothelial progenitor cells from iPSCs. For instance, a combination of A 83-01, a ROCK inhibitor (Y-27632), and a GSK3β inhibitor (CHIR-99021) has been shown to enhance the proliferative capacity of iPSC-derived endothelial progenitor cells.
- Endoderm Specification: While seemingly counterintuitive, timed inhibition of the TGF-β
 pathway with A 83-01 can be used in multi-step protocols to refine the specification of certain
 endodermal lineages, such as posterior gut progenitors, when combined with other signaling
 modulators.

Quantitative Data

The following tables summarize quantitative data from various studies on the use of A 83-01 in directed differentiation of iPSCs.

Table 1: Differentiation Efficiency



Target Cell Type	iPSC Line	A 83-01 Concent ration	Other Small Molecul es/Fact ors	Duratio n of Treatme nt	Differen tiation Efficien cy (% Positive Cells)	Marker(s)	Citation (s)
Endotheli al Progenito r Cells (Expansi on)	Multiple	0.5 μΜ	Y-27632 (10 μM), CHIR- 99021 (3 μM)	Continuo us	Not specified as differenti ation, but enhance d proliferati on	PECAM1 , CDH5, CD34, KDR, vWF	[4]
Brain Microvas cular Endotheli al-like Cells	Multiple	1 μΜ	Retinoic Acid, FGF2	Days 8- 10 of differenti ation	Significa ntly increase d VE- cadherin expressio n	VE- cadherin	
Sensory Neurons	hiPSC	2 μΜ	LDN- 193189 (0.3 µM) and others	Days 1- 10	Not explicitly quantifie d	TUJ1, BRN3A, Peripheri n, Neurofila ment	[1]
Cardiomy ocytes	hiPSC	0.5 μΜ	PD03259 01 (0.5 μM), CHIR990 21 (3 μM), hLIF	Continuo us during reprogra mming	Not specified for differenti ation	Not specified	



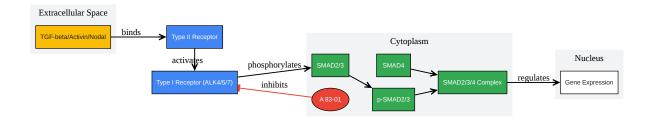
			(1000 U/ml), HA-100 (10 μM)				
Definitive Endoder m	hiPSC	Not specified	CHIR990 21, Activin A	Not specified	~80%	SOX17	[5]

Table 2: Functional Assay Data

Cell Type	Assay	A 83-01 Treatment Details	Result	Citation(s)
Brain Microvascular Endothelial-like Cells	Transendothelial Electrical Resistance (TEER)	1 μM A 83-01 from day 8-10	Significantly increased TEER values, indicating enhanced barrier function.	[3]
Endothelial Progenitor Cells	Proliferation Assay	0.5 μM A 83-01 in combination with Y-27632 and CHIR-99021	Dramatically enhanced proliferative capacity.	[4]
Cardiomyocytes	Beating Activity	Not specified	Not specified	
Neurons	Electrophysiolog y	Not specified	Not specified	-

Signaling Pathways and Experimental Workflows Signaling Pathway

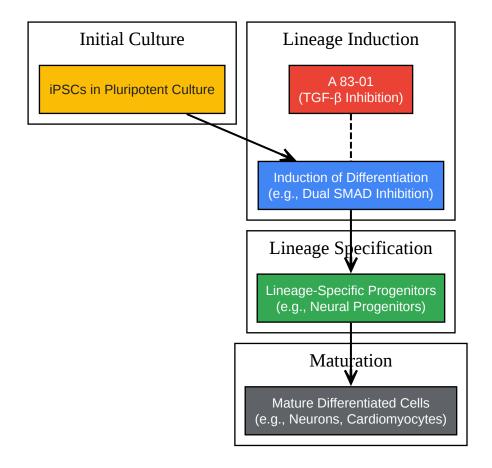




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TGF-β/SMAD signaling pathway and the inhibitory action of A 83-01.

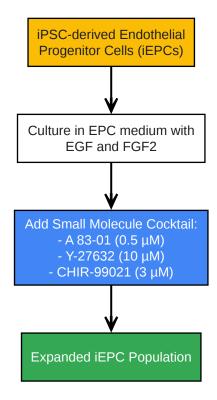
Experimental Workflows





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General workflow for directed differentiation of iPSCs using A 83-01.



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Workflow for the expansion of iPSC-derived endothelial progenitor cells.

Experimental Protocols

Protocol 1: Expansion of iPSC-Derived Endothelial Progenitor Cells (iEPCs)

This protocol is adapted from a study demonstrating the enhanced proliferation of iEPCs using a combination of small molecules including A 83-01.[4]

Materials:

- iPSC-derived Endothelial Progenitor Cells (iEPCs)
- EPC medium
- Recombinant Human Epidermal Growth Factor (EGF)



- Recombinant Human Fibroblast Growth Factor 2 (FGF2)
- A 83-01 (0.5 μM final concentration)
- Y-27632 (10 μM final concentration)
- CHIR-99021 (3 μM final concentration)
- VTN-N coated culture vessels
- TrypLE Select
- D-PBS (-)

Procedure:

- Cell Seeding:
 - Culture purified iEPCs in EPC medium supplemented with 10 ng/mL EGF and 20 ng/mL FGF2.
 - $\circ~$ For the expansion condition, add the small molecule cocktail: 0.5 μM A 83-01, 10 μM Y- 27632, and 3 μM CHIR-99021.
 - Seed the iEPCs onto VTN-N coated dishes at a density of 1.5 × 10⁴ cells/cm².
- · Cell Culture and Maintenance:
 - Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
 - Change the medium on the first and third days after seeding.
- Passaging:
 - When cells reach the desired confluency, wash them once with D-PBS (-).
 - Dissociate the cells using TrypLE Select.



- Collect the dissociated cells in a tube containing fresh medium and centrifuge at 100 × g for 5 minutes.
- Resuspend the cell pellet in fresh medium and re-seed onto newly coated dishes as described in step 1.

Protocol 2: Differentiation of iPSCs into Brain Microvascular Endothelial-Like Cells (iBMELCs)

This protocol describes a method to enhance the barrier properties of iBMELCs by timed application of A 83-01.

Materials:

- Human iPSCs
- StemSure hPSC medium
- FGF2
- Unconditioned Medium (UM; iPSC medium without FGF2)
- EC medium (Human Endothelial-SFM with 1% PDS, 20 ng/mL FGF2, and 10 μ M all-trans retinoic acid)
- A 83-01 (1 μM final concentration)
- Fibronectin and Collagen IV coated plates or inserts
- Accutase

Procedure:

- Initial Differentiation:
 - Culture iPSCs on Matrigel-coated plates in StemSure hPSC medium with 35 ng/mL FGF2.
 - When cells reach 70% confluency, switch to UM for 6 days, changing the medium daily.
- Endothelial Specification:



- o On day 7, switch to EC medium for 2 days.
- Cell Plating:
 - On day 9, detach cells with Accutase and plate them onto fibronectin/collagen IV coated plates or Transwell inserts at a density of 3.0 × 10⁵ cells/insert. Culture for 24 hours in EC medium.
- A 83-01 Treatment:
 - o On day 10, replace the medium with EC medium lacking FGF2 and RA.
 - $\circ\,$ From day 8 to day 10 of the entire differentiation process, treat the cells with 1 μM A 83-01.
- Maturation and Analysis:
 - o After day 10, culture the cells in EC medium without FGF2 and RA.
 - Assess barrier function by measuring Transendothelial Electrical Resistance (TEER) and permeability to Lucifer Yellow.

Protocol 3: General Protocol for Neural Induction of iPSCs using Dual SMAD Inhibition

This protocol provides a general framework for directing iPSCs towards a neural fate using A 83-01 in combination with a BMP inhibitor.

Materials:

- Human iPSCs
- Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)
- A 83-01 (e.g., 0.5-2 μM final concentration)
- BMP inhibitor (e.g., LDN193189 at 100-500 nM or Noggin at 100 ng/mL)
- ROCK inhibitor (e.g., Y-27632) for single-cell passaging



- Accutase or other gentle cell dissociation reagent
- Matrigel or other suitable matrix-coated plates

Procedure:

- iPSC Culture:
 - Maintain iPSCs in a pluripotent state on Matrigel-coated plates with appropriate maintenance medium.
- · Initiation of Neural Induction:
 - When iPSCs reach 70-80% confluency, dissociate them into single cells using Accutase.
 - Plate the cells onto Matrigel-coated plates at a suitable density in neural induction medium supplemented with a ROCK inhibitor to enhance survival.
- Dual SMAD Inhibition:
 - On the following day, replace the medium with fresh neural induction medium containing A
 83-01 and a BMP inhibitor.
 - Continue to culture the cells for 7-10 days, changing the medium daily.
- Neural Progenitor Cell Formation:
 - During this period, the cells will transition to a neural progenitor cell (NPC) morphology,
 often forming neural rosettes.
- Further Differentiation:
 - The resulting NPCs can be further differentiated into specific neuronal and glial subtypes by withdrawing the dual SMAD inhibitors and adding appropriate patterning factors and maturation cues.

Note: The optimal concentrations of small molecules and the duration of treatment may vary depending on the specific iPSC line and the desired neuronal subtype. It is recommended to



optimize these parameters for each new cell line and differentiation goal.

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- To cite this document: BenchChem. [Application Notes: A 83-01 in Directed Differentiation of iPSCs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088051#a-83-01-in-directed-differentiation-of-ipscs]

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